2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDHUQPXHHNON-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875910 | |
| Record name | IMIDAZOLIDINE2NITROMETHYLENE16CHLORO3PYRIDYLMETH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101336-63-4 | |
| Record name | Pyridine, 2-chloro-5-((2-(nitromethylene)-1-imidazolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101336634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Pyridine Intermediate Synthesis
The synthesis begins with the preparation of 2-chloro-5-methylpyridine, a critical intermediate. As disclosed in US4612377A , this compound is synthesized via halogenation and dehydrohalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone. Chlorination using chlorine gas in 1,2,4-trichlorobenzene at 50–60°C yields 2-oxo-5-methyl-5,6-dichloropiperidine, which undergoes dehydrohalogenation at 100–170°C to form 2-chloro-5-methylpyridine. Subsequent chlorination of the methyl group to introduce a chloromethyl substituent is achieved using phosphorus oxychloride (POCl₃) or phosgene in aromatic solvents like toluene or xylene.
Key Reaction Conditions for Pyridine Intermediate
Imidazolidine Moiety Preparation
The nitromethylidene-imidazolidine component is synthesized via a one-pot method described in CN107827822B . Reacting 1,1-dichloro-2-nitroethylene with ethylenediamine in the presence of fatty alcohols (e.g., methanol, ethanol) and a base (e.g., NaOH, KOH) at –20°C to 30°C generates 2-(nitromethylene)imidazolidine. The Z-configuration is favored by maintaining low temperatures during the initial reaction phase, followed by heating to 60–150°C to complete cyclization.
Optimized Parameters for Imidazolidine Synthesis
Coupling of Pyridine and Imidazolidine Moieties
The final step involves coupling 2-chloro-5-(chloromethyl)pyridine with 2-(nitromethylene)imidazolidine. This nucleophilic substitution reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) with triethylamine as a base to scavenge HCl. The reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound with a Z-configuration.
Critical Factors Affecting Coupling Efficiency
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Solvent polarity : DMSO enhances nucleophilicity of the imidazolidine amine.
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Stoichiometry : A 1.2:1 molar ratio (imidazolidine:pyridine) minimizes unreacted chloromethyl intermediate.
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Temperature control : Temperatures >100°C risk epimerization to the E-isomer.
Stereochemical Control and Challenges
The Z-configuration of the nitromethylidene group is thermodynamically less stable than the E-isomer but crucial for bioactivity. Kinetic control via low-temperature coupling (≤80°C) and rapid quenching preserves the Z-form. Comparative studies show that the E-isomer (e.g., NTN32692) exhibits 10-fold lower insecticidal activity, underscoring the importance of stereoselectivity.
Stability of Z- vs. E-Isomers
Industrial Scalability and Environmental Considerations
The one-pot imidazolidine synthesis (CN107827822B ) reduces equipment footprint by 40% compared to multi-step protocols. Using 1,2,4-trichlorobenzene as a unified solvent for pyridine chlorination and coupling minimizes waste generation. However, phosphorus oxychloride and chlorinated solvents pose environmental risks, prompting research into alternatives like ionic liquids .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitromethylidene group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperature.
Reduction: Hydrogen gas, catalyst (palladium on carbon), solvent (ethanol), room temperature to moderate heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (water or organic solvents), controlled temperature.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound, potentially including nitroso or nitro derivatives.
Scientific Research Applications
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
- CAS Number : 101336-63-4
- Molecular Formula : C₁₀H₁₁ClN₄O₂
- Structure : Features a pyridine core substituted with a chlorine atom at position 2 and a side chain containing a (Z)-configured nitromethylidene-imidazolidine moiety at position 5 .
Synthesis: The compound is synthesized via condensation of 1,1-dimethylthio-2-nitroethylene and N-2-(chloro-5-pyridylmethyl)ethylenediamine in anhydrous ethanol under reflux. Purification is achieved using silica gel chromatography with dichloromethane:acetone (4:1, v/v) .
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to analogs with modifications in the pyridine substituents, imidazolidine ring, or nitromethylene group (Table 1).
Table 1. Comparison of Structural Analogs
Physicochemical Properties
- Solubility: The chlorine atom reduces water solubility compared to non-halogenated analogs (e.g., ethanol derivative in ).
- Stability : The (Z)-nitromethylidene configuration in the target compound may offer greater metabolic stability than (E)-isomers .
Biological Activity
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine (CAS Number: 101336-63-4) is a heterocyclic compound with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₁ClN₄O₂
- Molecular Weight : 254.67 g/mol
- Density : 1.474 g/cm³
- Boiling Point : 437.4°C at 760 mmHg
- Flash Point : 218.3°C
Biological Activity Overview
The biological activity of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine has been explored in various studies, highlighting its potential as an anti-inflammatory and antibacterial agent.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related imidazolidine derivatives have shown effectiveness against various bacterial strains, suggesting that 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine may also possess similar activity due to its structural features .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been investigated through various assays. In animal models, derivatives of imidazolidine have demonstrated a marked reduction in paw edema, indicating that this class of compounds could be promising for treating inflammatory conditions .
Study 1: Synthesis and Biological Evaluation
In a study published in Bioorganic and Medicinal Chemistry Letters, researchers synthesized several derivatives of imidazolidine and evaluated their biological activities. Among these, a derivative structurally similar to 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine exhibited notable antibacterial effects against Gram-positive bacteria .
Study 2: Pharmacological Assessment
Another study assessed the pharmacological profile of related compounds in vivo. The results indicated that the tested imidazolidine derivatives significantly inhibited inflammatory responses in rats, supporting the hypothesis that 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine could be effective for similar therapeutic applications .
Data Table: Biological Activity Comparison
Q & A
Q. What are the key synthetic methodologies for preparing 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine?
The synthesis typically involves a nucleophilic substitution reaction between 1,1-dimethylthio-2-nitroethylene and N-2-(chloro-5-pyridylmethyl)ethylenediamine in anhydrous ethanol under reflux conditions (~8 hours). Post-reaction purification employs silica gel chromatography with a dichloromethane:acetone (4:1 v/v) eluent. Crystallization from ethyl acetate yields high-purity crystals . Alternative routes include Michael addition and nucleophilic attack steps using acrylaldehyde, as reported in bridged neonicotinoid synthesis .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding networks and π-π stacking interactions are analyzed to confirm molecular packing .
Q. Which spectroscopic and analytical techniques validate the compound’s purity and structure?
- NMR : and NMR confirm the presence of pyridine, imidazolidine, and nitromethylene groups.
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 351.00 for related derivatives) .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, Cl content) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and minimize byproducts?
- Solvent selection : Anhydrous ethanol minimizes side reactions, while ethyl acetate aids in slow crystallization.
- Catalyst screening : Pd/Cu catalysts (from imidazolidinone synthesis literature) could enhance reaction efficiency .
- Chromatography gradients : Adjusting eluent ratios (e.g., dichloromethane:acetone) improves separation of polar intermediates .
Q. What experimental designs are used to evaluate its insecticidal activity in agricultural research?
- Bioassays : Neonicotinoid activity is tested against pests like aphids via contact toxicity assays.
- Structure-activity relationship (SAR) studies : Modifying the pyridine or imidazolidine moieties and comparing LC values identifies critical functional groups .
- Field trials : Assess residual efficacy under environmental conditions (e.g., UV exposure, hydrolysis) .
Q. How are Z/E isomerism and tautomeric forms of the nitromethylidene group resolved?
- SC-XRD : Unambiguously assigns the (2Z)-configuration via bond angles and torsion angles .
- IR spectroscopy : Differentiates nitromethylene (C=N–O) from tautomeric nitroso forms (N=O) .
- Dynamic NMR : Detects slow interconversion between tautomers in solution, if present.
Q. How to address contradictions in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
